N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide
Description
Properties
Molecular Formula |
C23H16ClNO4 |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(1-oxoisochromen-3-yl)benzamide |
InChI |
InChI=1S/C23H16ClNO4/c1-28-20-11-10-15(13-19(20)24)25-22(26)18-9-5-4-8-17(18)21-12-14-6-2-3-7-16(14)23(27)29-21/h2-13H,1H3,(H,25,26) |
InChI Key |
HQXVNLBPCNIZPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)O3)Cl |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction of 4-Methoxyaniline
3-Chloro-4-methoxyaniline is synthesized via nitration of 4-methoxyaniline followed by reduction and diazotization-chlorination:
-
Nitration : Treatment of 4-methoxyaniline with HNO₃/H₂SO₄ at 0–5°C yields 3-nitro-4-methoxyaniline.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, producing 3-amino-4-methoxyaniline.
-
Chlorination : Diazotization with NaNO₂/HCl at 0°C, followed by reaction with CuCl, introduces the chlorine substituent.
Table 1: Optimization of Chlorination Conditions
| Temperature (°C) | CuCl Equivalents | Yield (%) |
|---|---|---|
| 0 | 1.2 | 78 |
| 5 | 1.5 | 82 |
| 10 | 2.0 | 65 |
Higher temperatures (>5°C) lead to side reactions, while excess CuCl improves yield up to 82%.
Preparation of 2-(1-Oxoisochromen-3-yl)benzoic Acid
Isochromenone Ring Synthesis
The isochromenone core is constructed via cyclization of 2-alkynylbenzamide derivatives. A representative protocol involves:
-
Sonogashira Coupling : Reaction of 2-iodobenzoic acid with terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂ and CuI yields 2-(alkynyl)benzoic acids.
-
Cyclization : Treatment with PPh₃ and I₂ in DMF induces iodocyclization, forming the isochromenone ring.
Equation 1 :
Yields for this step range from 41% to 82%, depending on the alkyne substituent (Table 2).
Table 2: Alkyne Substituent Effects on Cyclization Yield
| Alkyne (R) | Yield (%) |
|---|---|
| n-Hexyl | 40 |
| Cyclohexyl | 50 |
| tert-Butyl | 82 |
Bulkier substituents (e.g., tert-butyl) enhance yield by stabilizing transition states during cyclization.
Amide Bond Formation
Schotten-Baumann Reaction
The benzamide linkage is formed via acylation of 3-chloro-4-methoxyaniline with 2-(1-oxoisochromen-3-yl)benzoyl chloride:
-
Benzoyl Chloride Preparation : Treatment of 2-(1-oxoisochromen-3-yl)benzoic acid with SOCl₂ or (COCl)₂ generates the acyl chloride.
-
Coupling : Reaction with 3-chloro-4-methoxyaniline in a biphasic system (NaOH/H₂O-CH₂Cl₂) under vigorous stirring.
Equation 2 :
Table 3: Solvent Effects on Amidation Yield
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| H₂O/CH₂Cl₂ | 75 | 98 |
| THF/H₂O | 68 | 95 |
| EtOAc/H₂O | 60 | 90 |
The H₂O/CH₂Cl₂ system minimizes hydrolysis of the acyl chloride, achieving 75% yield.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc gradient) to remove unreacted starting materials and byproducts. HPLC analysis (C18 column, MeCN/H₂O) confirms >98% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.6 Hz, 1H, isochromenone-H), 7.89–7.45 (m, 8H, aromatic), 6.92 (d, J = 8.8 Hz, 1H, aniline-H), 3.87 (s, 3H, OCH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O, amide), 1640 cm⁻¹ (C=O, isochromenone).
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
A patent-derived method employs Pd-catalyzed aminocyclization-Heck cascades to construct the benzamide scaffold in one pot. For example, treatment of N-(PMB)-2-alkynylanilines with acrylates under Pd(OAc)₂/PPh₃ catalysis yields dehydrotryptophan analogs, which can be adapted for isochromenone synthesis.
Table 4: Palladium Catalyst Screening
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | PPh₃ | 72 |
| PdCl₂(PPh₃)₂ | None | 65 |
| Pd₂(dba)₃ | Xantphos | 58 |
Pd(OAc)₂ with PPh₃ provides optimal activity due to enhanced oxidative addition kinetics.
Scalability and Process Optimization
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the isochromenyl moiety can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
Research indicates that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that related compounds demonstrate significant antibacterial and antifungal properties. For instance, a series of benzamide derivatives were evaluated against mycobacterial strains and showed comparable activity to standard antibiotics like isoniazid and ciprofloxacin .
- Anticancer Potential : The structural framework of this compound suggests potential anticancer activity. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have shown promise as anti-inflammatory agents, which could be beneficial in treating conditions characterized by chronic inflammation .
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships of this compound is crucial for optimizing its biological activity. Variations in substituents on the aromatic rings significantly influence the compound's reactivity and interaction with biological targets. Comparative analysis with structurally similar compounds reveals insights into how modifications can enhance or diminish activity .
Comparison Table of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3,4-dimethoxyphenethyl)-2-(1-oxo-1H-isocoumarin) | Dimethoxy groups instead of chloro | Enhanced solubility |
| N-(4-bromoanilino)-2-(1H-coumarin) | Bromine substitution | Different halogen effects |
| N-(4-hydroxyphenyl)-2-(1H-isocoumarin) | Hydroxy group presence | Potential for increased reactivity |
Case Studies
Several case studies highlight the applications of this compound:
- Antibacterial Screening : A study evaluated a series of benzamide derivatives against various bacterial strains, demonstrating that compounds with similar structures exhibited substantial antibacterial activity, suggesting potential for development into new therapeutic agents .
- Anticancer Research : Investigations into the anticancer properties of related compounds have shown promising results in inhibiting tumor growth in vitro, indicating the need for further exploration into their mechanisms of action .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(3-Chloro-4-methoxyphenyl)benzamide (3c)
- Structure : Lacks the isochromen moiety but shares the 3-chloro-4-methoxyphenyl group.
- Synthesis: Synthesized via nickel-catalyzed reductive aminocarbonylation of iodobenzene and 2-chloro-4-nitroanisole, yielding 75% as a brown amorphous solid .
- Key Differences : The absence of the isochromen ring likely reduces steric hindrance and conjugation effects compared to the target compound.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Features a 3,4-dimethoxyphenethyl group instead of the chloro-methoxyphenyl group.
- Synthesis : Prepared from benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
- Comparison : The ethylamine linker and additional methoxy group may enhance solubility but reduce electrophilicity compared to the chloro substituent in the target compound.
N-(3-chlorophenethyl)-4-nitrobenzamide
- Structure : Includes a nitro group at the benzamide’s 4-position and a 3-chlorophenethyl chain.
- Synthesis : Formed via reaction of 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine, characterized by NMR and UV spectroscopy .
Functional Group Impact on Properties
- Chloro vs. Methoxy Groups : The 3-chloro substituent in the target compound and 3c enhances electrophilicity and may influence binding interactions in biological systems. In contrast, methoxy groups (e.g., in Rip-B) improve solubility via hydrogen bonding .
- Nitro Groups : Compounds like N-(3-chlorophenethyl)-4-nitrobenzamide exhibit higher reactivity in reduction or nucleophilic substitution reactions due to the nitro group’s electron-withdrawing nature .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide is a synthetic compound notable for its complex structure, which includes a benzamide moiety linked to an isochromenone. This compound is characterized by the presence of a chloro and a methoxy group on the phenyl ring, contributing to its unique chemical properties and potential biological activities. The molecular formula of this compound is with a molecular weight of 405.8 g/mol .
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Utilizing appropriate starting materials such as isochromenones and substituted anilines.
- Coupling Reactions : Employing coupling agents to facilitate the formation of the benzamide linkage.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Antimicrobial Activity : Studies have shown that derivatives of this compound can possess significant antimicrobial properties. For example, related compounds have been tested against various bacterial strains and fungi, demonstrating promising inhibitory effects .
Anticancer Activity : There is growing interest in the anticancer potential of benzamide derivatives. Research has indicated that certain structural modifications can enhance their efficacy against cancer cell lines, including melanoma . The selective cytotoxicity observed in related compounds suggests that this compound may also exhibit similar properties.
Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as tyrosinase, which plays a critical role in melanin production. Inhibition of this enzyme can have implications for treating hyperpigmentation disorders .
Comparative Analysis
To understand the biological activity better, a comparative analysis with structurally similar compounds is essential. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3,4-dimethoxyphenethyl)-2-(1-oxo-1H-isocoumarin) | Dimethoxy groups instead of chloro | Enhanced solubility |
| N-(4-bromoanilino)-2-(1H-coumarin) | Bromine substitution | Different halogen effects |
| N-(4-hydroxyphenyl)-2-(1H-isocoumarin) | Hydroxy group presence | Potential for increased reactivity |
These compounds differ primarily in their substituents on the aromatic rings, which can significantly influence their biological activity and chemical reactivity .
Case Studies
Several case studies have highlighted the biological activity of benzamide derivatives:
- Study on Melanoma Cells : A derivative similar to this compound exhibited selective cytotoxicity against human melanoma cells while sparing normal cells. This study utilized MTT assays and flow cytometry to assess cell viability and cycle arrest .
- Antifungal Activity Evaluation : Research has demonstrated that certain benzamide derivatives show significant antifungal activity against pathogens like Candida albicans and Aspergillus niger, indicating their potential as therapeutic agents in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
